1-Cyclohexyl-6,7-difluoro-1,2,3-benzotriazole

Description

Properties

IUPAC Name |

1-cyclohexyl-6,7-difluorobenzotriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F2N3/c13-9-6-7-10-12(11(9)14)17(16-15-10)8-4-2-1-3-5-8/h6-8H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUONRARSLNXSMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C3=C(C=CC(=C3F)F)N=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80742850 | |

| Record name | 1-Cyclohexyl-6,7-difluoro-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80742850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365271-73-3 | |

| Record name | 1H-Benzotriazole, 1-cyclohexyl-6,7-difluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1365271-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Cyclohexyl-6,7-difluoro-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80742850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Cyclohexyl-6,7-difluoro-1,2,3-benzotriazole: Structure, Synthesis, and Therapeutic Potential

This guide provides a comprehensive technical overview of 1-Cyclohexyl-6,7-difluoro-1,2,3-benzotriazole, a fluorinated heterocyclic compound of interest to researchers, scientists, and professionals in drug development. While specific literature on this exact molecule is emerging, this document synthesizes foundational knowledge of benzotriazole chemistry, the influence of fluorination and N-substitution, and proven experimental methodologies to present a scientifically grounded perspective on its core characteristics and potential applications.

Introduction: The Benzotriazole Scaffold in Medicinal Chemistry

Benzotriazoles are a class of bicyclic heterocyclic compounds featuring a benzene ring fused to a 1,2,3-triazole ring. This scaffold is of significant interest in medicinal chemistry due to its versatile biological activities.[1][2][3] The three nitrogen atoms in the triazole ring are key to its chemical properties, acting as hydrogen bond acceptors and participating in various non-covalent interactions with biological targets.[2] Benzotriazole derivatives have demonstrated a wide pharmacological spectrum, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][4][5]

The subject of this guide, this compound, incorporates three key structural modifications to the parent benzotriazole core, each expected to modulate its physicochemical and biological profile:

-

N1-Cyclohexyl Substitution: The bulky, lipophilic cyclohexyl group at the N1 position can influence the molecule's solubility, membrane permeability, and steric interactions with target proteins.

-

6,7-Difluoro Substitution: The introduction of fluorine atoms onto the benzene ring is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[6]

This guide will delve into the chemical structure, plausible synthetic routes, and potential therapeutic applications of this specific derivative, drawing upon established principles and data from closely related analogues.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the fusion of a difluorinated benzene ring with a 1,2,3-triazole, to which a cyclohexyl group is attached at the N1 position.

Core Chemical Information

| Property | Value | Source |

| CAS Number | 1365271-73-3 | [7] |

| Molecular Formula | C₁₂H₁₃F₂N₃ | [7] |

| Molecular Weight | 237.25 g/mol | [7] |

| InChI Key | YUONRARSLNXSMC-UHFFFAOYSA-N | [7] |

Structural Visualization

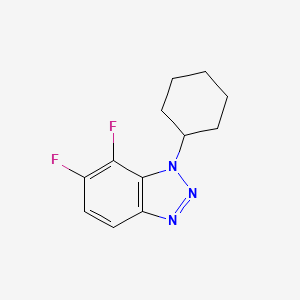

Caption: 2D structure of this compound.

Synthesis and Characterization

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 6,7-Difluoro-1H-benzotriazole

-

Dissolve 4,5-difluoro-1,2-phenylenediamine in glacial acetic acid.

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at this temperature for 1-2 hours, then allow it to warm to room temperature.

-

Pour the reaction mixture into ice-water to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield 6,7-difluoro-1H-benzotriazole.

Step 2: Synthesis of this compound

-

To a solution of 6,7-difluoro-1H-benzotriazole in a suitable solvent such as dimethylformamide (DMF), add a base (e.g., potassium carbonate).

-

Add cyclohexyl bromide to the mixture.

-

Heat the reaction mixture at an appropriate temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain this compound.

Characterization Methods

The structural confirmation of the synthesized compound would rely on standard analytical techniques. While specific data is not publicly available, the following are expected characterization methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would show characteristic signals for the cyclohexyl protons and the aromatic protons on the benzotriazole ring.[10][11]

-

¹³C NMR: Would confirm the number of unique carbon atoms in the molecule.

-

¹⁹F NMR: Would show signals corresponding to the two fluorine atoms, providing information about their chemical environment.[11]

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques would be used to determine the molecular weight of the compound and analyze its fragmentation pattern.[12][13]

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.[14]

Potential Applications in Drug Discovery and Development

Based on the known biological activities of structurally related benzotriazole derivatives, this compound is a promising candidate for investigation in several therapeutic areas.

Anticancer Activity

Fluorinated benzotriazole derivatives have shown significant potential as anticancer agents.[5][15][16][17][18]

-

Microtubule-Destabilizing Agents: Some difluoro-benzotriazole-acrylonitrile derivatives have been identified as potent microtubule-destabilizing agents that inhibit cancer cell growth and block the cell cycle in the G2/M phase.[15][16]

-

Kinase Inhibition: Halogenated benzotriazoles, including fluorinated derivatives, have been investigated as inhibitors of protein kinase CK2, a key enzyme involved in tumor growth and progression.[6]

Antimicrobial and Antiviral Activity

The benzotriazole scaffold is a common feature in compounds with antimicrobial and antiviral properties.[1][17][19][20]

-

Antibacterial and Antifungal: Various N-substituted benzotriazoles have demonstrated activity against a range of bacteria and fungi.[1][2] The introduction of fluorine can enhance these properties.

-

Antiviral: Benzotriazole-based derivatives have been designed and synthesized as potential antiviral agents.[17]

The combination of the difluoro-benzotriazole core with a lipophilic cyclohexyl substituent in the target molecule could lead to favorable interactions with microbial or viral targets and enhanced cell permeability.

Logical Framework for Biological Evaluation

Caption: Workflow for the biological evaluation of the target compound.

Conclusion and Future Directions

This compound is a molecule with significant, albeit underexplored, potential in medicinal chemistry. The strategic combination of a proven bioactive scaffold with key chemical modifications—N-alkylation and aromatic fluorination—positions it as a compelling candidate for drug discovery programs.

Future research should focus on:

-

Developing and optimizing a robust synthetic protocol for the efficient production of the compound.

-

Comprehensive characterization using modern analytical techniques to establish a definitive structural and purity profile.

-

Systematic biological screening against a panel of cancer cell lines and microbial strains to identify its primary therapeutic potential.

-

In-depth mechanism of action studies to elucidate its molecular targets and pathways.

This technical guide provides a foundational framework for researchers and scientists to embark on the exploration of this compound, a promising molecule at the frontier of heterocyclic medicinal chemistry.

References

- Benchchem. Tautomeric Forms of N-Substituted Benzotriazoles: A Technical Guide. Accessed January 15, 2026.

- Organic Chemistry Portal. Benzotriazole synthesis. Accessed January 15, 2026.

- Riu F, Ibba R, Zoroddu S, et al. Design, synthesis, and biological screening of a series of 4′-fluoro-benzotriazole-acrylonitrile derivatives as microtubule-destabilising agents (MDAs). Journal of Enzyme Inhibition and Medicinal Chemistry. 2022;37(1):2111-2124.

- Jayachandran E, Sreenivasa GM, Nargund LVG, Shanmukha I, Gaikwad PM. Synthesis of Fluoro Substituted Benzothiazole for Pharmacological and Biological Screening. Oriental Journal of Chemistry. 2006;22(3).

- Riu F, Ibba R, Zoroddu S, et al. Design, synthesis, and biological screening of a series of 4′-fluoro-benzotriazole-acrylonitrile derivatives as microtubule-destabilising agents (MDAs). Taylor & Francis Online. Published August 17, 2022.

- Synthesis and biological activity of some fluorinated arylhydrazotriazoles. Accessed January 15, 2026.

- Li W, Zhang J. Synthesis of Heterocycles through Denitrogenative Cyclization of Triazoles and Benzotriazoles. Chemistry. 2020;26(52):11931-11945.

- Riu F, Ibba R, Zoroddu S, et al. Design, synthesis, and biological screening of a series of 4'-fluoro-benzotriazole-acrylonitrile derivatives as microtubule-destabilising agents (MDAs). PubMed. Published August 17, 2022.

- Riu F, Ibba R, Zoroddu S, et al.

- Comprehensive Organic Transformations. 1,2,3-Triazoles. ScienceDirect. Accessed January 15, 2026.

- Katritzky AR, Rachwał S, Rachwał B. The chemistry of N-substituted benzotriazoles. Part 2. Reactions of benzotriazole with aldehydes and aldehyde derivatives. 1-(α-Hydroxyalkyl)-, 1-(α-alkoxyalkyl)-. Semantic Scholar. Published August 11, 1987.

- Novel fluoro-brominated benzotriazoles as potential CK2 inhibitors. How does fluorination affect the properties of benzotriazoles? PubMed. Published December 26, 2025.

- Galán M, Pozzoli V, Alho MM. The Synthesis and Characterization of Acrylic Polymer with 1,2,3-Benzotriazole Pendant Groups. Crimson Publishers. 2023;4(5).

- Comparison of conventional and microwave-assisted synthesis of benzotriazole deriv

- BLDpharm. 1365271-73-3|this compound. Accessed January 15, 2026.

- Briguglio I, Piras S, Corona P, et al. Benzotriazole: An overview on its versatile biological behavior. European Journal of Medicinal Chemistry. 2015;97:612-648.

- An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. Accessed January 15, 2026.

- Review on synthetic study of benzotriazole. GSC Online Press. Accessed January 15, 2026.

- Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers. Published August 8, 2022.

- Synthetic Scheme of Benzotriazole derivatives (Ie to Ve).

- CymitQuimica. This compound. Accessed January 15, 2026.

- Ma S, Liu H, Geng P, et al. Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. Bioorganic & Medicinal Chemistry Letters. 2017;27(6):1343-1348.

- Suma BV, Shankar M, Ramaiah B, Nagashree S. Benzotriazole in medicinal chemistry: An overview. Journal of Chemical and Pharmaceutical Research. 2011;3(6):375-381.

- UNDERSTANDING THE CHEMISTRY & PHARMACOLOGY OF BENZOTRIAZOLE IN PHARMACEUTICAL APPLICATIONS.

- Supplementary Information. The Royal Society of Chemistry. Accessed January 15, 2026.

- Recent Development of Benzotriazole-Based Medicinal Drugs. Hilaris Publisher. Published August 20, 2014.

- Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Online Press. Published November 11, 2024.

- Synthesis of 1,2,3-triazole-substituted 6,7-dihydroindolizin-8(5H)

- TR-C991933 - 1-cyclohexyl-67-difluoro-123-benzotriazole. CymitQuimica. Accessed January 15, 2026.

- 1H-Benzotriazole. National Institute of Standards and Technology. Accessed January 15, 2026.

- 1H-Benzotriazole(95-14-7) 1H NMR. ChemicalBook. Accessed January 15, 2026.

- Asimakopoulos AG, Thomaidis NS, Kannan K. Determination of Benzotriazoles and Benzothiazoles in Human Urine by Liquid Chromatography-Tandem Mass Spectrometry. Analytical Chemistry. 2013;85(3):1958-1965.

- Weiss VJ, von der Ohe PC, Sacher F, Scheurer M, ter Laak TL. Determination of polar 1H-benzotriazoles and benzothiazoles in water by solid- phase extraction and liquid chromatography LTQ FT Orbitrap mass spectrometry. UvA-DARE (Digital Academic Repository). 2009.

Sources

- 1. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijrrjournal.com [ijrrjournal.com]

- 3. jocpr.com [jocpr.com]

- 4. researchgate.net [researchgate.net]

- 5. hilarispublisher.com [hilarispublisher.com]

- 6. Novel fluoro-brominated benzotriazoles as potential CK2 inhibitors. How does fluorination affect the properties of benzotriazoles? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. Benzotriazole synthesis [organic-chemistry.org]

- 9. gsconlinepress.com [gsconlinepress.com]

- 10. ijpsonline.com [ijpsonline.com]

- 11. rsc.org [rsc.org]

- 12. Determination of benzotriazoles and benzothiazoles in human urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pure.uva.nl [pure.uva.nl]

- 14. 1365271-73-3|this compound|BLD Pharm [bldpharm.com]

- 15. Design, synthesis, and biological screening of a series of 4′-fluoro-benzotriazole-acrylonitrile derivatives as microtubule-destabilising agents (MDAs) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties [frontiersin.org]

- 19. Synthesis of Fluoro Substituted Benzothiazole for Pharmacological and Biological Screening – Oriental Journal of Chemistry [orientjchem.org]

- 20. Synthesis and biological activity of some fluorinated arylhydrazotriazoles - Arabian Journal of Chemistry [arabjchem.org]

1-Cyclohexyl-6,7-difluoro-1,2,3-benzotriazole CAS number

An In-Depth Technical Guide to 1-Cyclohexyl-6,7-difluoro-1,2,3-benzotriazole (CAS: 1365271-73-3) for Advanced Drug Discovery

Introduction

The benzotriazole scaffold is a prominent heterocyclic motif recognized in medicinal chemistry as a "privileged structure." Its unique electronic properties and ability to engage in various biological interactions have established it as a cornerstone for developing a wide array of therapeutic agents.[1][2] This guide focuses on a specific, functionally rich derivative: This compound , registered under CAS Number 1365271-73-3 .[3][4][5]

The strategic incorporation of a cyclohexyl group at the N1 position and two fluorine atoms at the 6 and 7 positions of the benzene ring is a deliberate design choice aimed at modulating the molecule's physicochemical and pharmacological profile. The bulky, lipophilic cyclohexyl moiety can enhance membrane permeability and introduce specific steric interactions within target binding pockets, while the electron-withdrawing difluoro substitutions can significantly alter the molecule's pKa, metabolic stability, and electronic distribution, potentially enhancing binding affinity and bioavailability. This document serves as a technical resource for researchers, providing insights into its chemical properties, a plausible synthetic pathway, and its potential within the broader context of drug development based on the extensive pharmacology of the benzotriazole class.

Section 1: Physicochemical and Structural Characterization

A precise understanding of a compound's molecular properties is fundamental to any drug discovery campaign. These attributes govern its solubility, stability, and how it interacts with biological systems.

Key Molecular Identifiers and Properties

The essential chemical and structural data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1365271-73-3 | [3][4][5] |

| Molecular Formula | C₁₂H₁₃F₂N₃ | [3][] |

| Molecular Weight | 237.25 g/mol | [] |

| Canonical SMILES | C1CCC(CC1)N2C3=C(C=CC(=C3F)F)N=N2 | [] |

| InChI Key | YUONRARSLNXSMC-UHFFFAOYSA-N | [3][] |

| Synonyms | 1-Cyclohexyl-6,7-difluoro-1H-benzotriazole | [3] |

Structural Analysis and Rationale

The structure of this compound is a composite of three key functional components, each contributing to its overall potential as a drug candidate.

-

1,2,3-Benzotriazole Core : This bicyclic heteroaromatic system is very stable against both acidic/alkaline conditions and redox reactions.[7] It acts as a versatile pharmacophore, capable of participating in hydrogen bonding, π-π stacking, and metal coordination. Its derivatives are known to exhibit a vast range of biological activities, including antimicrobial, antiviral, and anticancer effects.[8][9]

-

N1-Cyclohexyl Group : The attachment of a non-polar, bulky cyclohexyl ring significantly increases the molecule's lipophilicity compared to a simple N-alkyl or N-H benzotriazole. This modification is often employed to improve passage across biological membranes. Furthermore, the conformational flexibility of the cyclohexane ring can allow for an optimal fit within the hydrophobic pockets of target enzymes or receptors.

-

6,7-Difluoro Substitution : Fluorine is a bioisostere of hydrogen but with profoundly different electronic properties. Its high electronegativity can modulate the acidity of nearby protons and create favorable electrostatic interactions (e.g., with backbone amides in proteins). Critically, the C-F bond is exceptionally strong, which often blocks sites of metabolic oxidation, thereby increasing the compound's metabolic stability and in vivo half-life.

Section 2: Proposed Synthesis and Mechanistic Insights

While specific synthesis routes for this exact molecule are not widely published in academic literature, a logical and efficient pathway can be devised based on established methods for benzotriazole formation.[10][11] The most common approach involves the diazotization of an ortho-phenylenediamine precursor.

Hypothetical Synthetic Protocol

This protocol outlines a two-step process starting from commercially available 4,5-difluorobenzene-1,2-diamine.

Step 1: Synthesis of 6,7-difluoro-1H-benzotriazole

-

Reaction Setup : In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g of 4,5-difluorobenzene-1,2-diamine in 100 mL of glacial acetic acid. Cool the mixture to 0-5 °C in an ice-water bath.

-

Diazotization : While maintaining the temperature below 10 °C, slowly add a solution of sodium nitrite (5.2 g) in 20 mL of water dropwise over 30 minutes. The reaction is exothermic and careful temperature control is crucial to prevent side reactions.

-

Causality: The acidic medium protonates sodium nitrite to form nitrous acid (HNO₂), the active diazotizing agent. Low temperature is essential to ensure the stability of the intermediate diazonium salt.[10]

-

-

Reaction Completion : After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting diamine is fully consumed.

-

Isolation : Pour the reaction mixture into 500 mL of ice-cold water. The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.

Step 2: N-Alkylation to yield this compound

-

Reaction Setup : To a solution of the 6,7-difluoro-1H-benzotriazole (5.0 g) from Step 1 in 50 mL of N,N-Dimethylformamide (DMF), add potassium carbonate (6.3 g) as a mild base.

-

Alkylation : Add cyclohexyl bromide (5.3 mL) to the suspension. Heat the reaction mixture to 80 °C and stir for 12-18 hours.

-

Causality: Potassium carbonate deprotonates the benzotriazole nitrogen, forming a nucleophilic anion. This anion then attacks the electrophilic carbon of cyclohexyl bromide in an Sₙ2 reaction to form the N-C bond.[11]

-

-

Workup and Purification : After cooling to room temperature, pour the reaction mixture into 200 mL of water and extract with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final compound.

Synthetic Workflow Diagram

Caption: Proposed two-step synthesis of the target compound.

Section 3: Potential Applications in Drug Development

While specific biological data for this compound is not prevalent, the extensive pharmacology of its structural class provides a strong basis for predicting its potential therapeutic applications. Benzotriazole derivatives have been successfully investigated for a multitude of biological activities.[8]

Overview of Benzotriazole Bioactivities

| Therapeutic Area | Example Activity/Target | Citation |

| Anticancer | Selective inhibitor of protein kinase CK2 (e.g., Vorozole) | [8] |

| Antimicrobial | Effective against Gram-positive bacteria, including MRSA | [1][9] |

| Antifungal | Activity against Candida albicans and Aspergillus niger | [8][9] |

| Antiviral | Inhibition of viral enzymes like polymerases or proteases | [10] |

| Anti-inflammatory | Inhibition of enzymes such as cPLA2 | [10] |

| Anthelmintic | Dose-dependent activity against parasitic worms | [8] |

The cyclohexyl and difluoro moieties of the title compound are expected to refine these activities, potentially leading to enhanced potency, selectivity, or an improved pharmacokinetic profile.

Potential Mechanism of Action: Antimicrobial Activity

One plausible application is as an antimicrobial agent. The mechanism for benzotriazoles can involve the disruption of the bacterial cell membrane or inhibition of essential enzymes.[9][12] The increased lipophilicity from the cyclohexyl group could facilitate its integration into the lipid bilayer of bacterial membranes, leading to loss of integrity and cell death.

Caption: Conceptual mechanism for potential antimicrobial activity.

Section 4: A Standard Protocol for In Vitro Screening

To empirically determine the compound's utility, a robust screening protocol is required. The following describes a standard method for assessing antimicrobial activity.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol is a self-validating system designed to determine the lowest concentration of the compound that inhibits visible bacterial growth.

-

Preparation :

-

Prepare a stock solution of this compound at 10 mg/mL in dimethyl sulfoxide (DMSO).

-

Prepare a fresh culture of the test bacterium (e.g., Staphylococcus aureus) in Mueller-Hinton Broth (MHB) and adjust its turbidity to a 0.5 McFarland standard.

-

-

Serial Dilution :

-

In a 96-well microtiter plate, add 100 µL of MHB to wells 2 through 12.

-

Add 200 µL of the stock solution to well 1.

-

Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

-

-

Controls :

-

Well 11 (Growth Control) : Add 100 µL of MHB. This well will receive bacteria but no compound.

-

Well 12 (Sterility Control) : Add 100 µL of MHB. This well receives neither compound nor bacteria.

-

-

Inoculation : Add 5 µL of the standardized bacterial suspension to wells 1 through 11. The final inoculum concentration should be approximately 5 x 10⁵ CFU/mL.

-

Incubation : Cover the plate and incubate at 37 °C for 18-24 hours.

-

Result Interpretation : The MIC is the lowest concentration of the compound (the first well from left to right) that shows no visible turbidity after incubation. The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

MIC Assay Workflow Diagram

Caption: Step-by-step workflow for the MIC antimicrobial assay.

Conclusion

This compound (CAS: 1365271-73-3) is a thoughtfully designed molecule that combines the proven biological relevance of the benzotriazole core with strategic substitutions aimed at enhancing its drug-like properties. While direct experimental data remains sparse, its structural features strongly suggest potential as a valuable lead compound in various therapeutic areas, particularly in the development of novel anti-infective or anticancer agents. The synthetic and screening protocols outlined in this guide provide a robust framework for researchers to begin a thorough investigation of this promising compound and unlock its full therapeutic potential.

References

-

An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. [Link]

-

Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Biological and Pharmaceutical Sciences. [Link]

-

WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

-

PubChem. 1H-Benzotriazole. National Institutes of Health. [Link]

-

Briguglio, I., et al. (2015). Benzotriazole: An overview on its versatile biological behavior. European Journal of Medicinal Chemistry. [Link]

-

Dandge, A. V. (2023). Benzotriazole Derivatives And Its Pharmacological Activity. International Journal in Pharmaceutical Sciences. [Link]

-

Bashir, H., et al. (2021). Synthesis of Benzotriazole Derivatives. International Invention of Scientific Journal. [Link]

Sources

- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 2. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. 1365271-73-3|this compound|BLD Pharm [bldpharm.com]

- 5. arctomsci.com [arctomsci.com]

- 7. 1H-Benzotriazole | C6H5N3 | CID 7220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ijrrjournal.com [ijrrjournal.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. iisj.in [iisj.in]

- 12. TR-C991933 - 1-cyclohexyl-67-difluoro-123-benzotriazole | … [cymitquimica.com]

1-Cyclohexyl-6,7-difluoro-1,2,3-benzotriazole molecular weight

An In-depth Technical Guide to 1-Cyclohexyl-6,7-difluoro-1,2,3-benzotriazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a fluorinated heterocyclic compound with significant potential in medicinal chemistry and materials science. We will delve into its core properties, provide a plausible and detailed synthetic pathway with mechanistic insights, discuss methods for its analytical validation, and explore its potential applications, particularly within the realm of drug discovery.

The benzotriazole moiety is a prominent heterocyclic scaffold in pharmaceutical chemistry, renowned for its versatile biological activities.[1][2] Derivatives of benzotriazole have been investigated and developed for a wide array of therapeutic applications, including as antimicrobial, antiviral, anti-inflammatory, and anticancer agents.[3][4] The stability of the benzotriazole ring system and its ability to act as a bioisosteric replacement for other groups make it a valuable building block in the design of novel bioactive molecules.[2]

This compound is a unique derivative that combines three key structural features:

-

A Benzotriazole Core: Providing the fundamental heterocyclic structure known for diverse biological interactions.

-

A Difluoro Substitution: The inclusion of fluorine atoms on the benzene ring is a common strategy in modern drug design to enhance metabolic stability, modulate acidity (pKa), and improve binding affinity to biological targets through specific fluorine-protein interactions.

-

A Cyclohexyl Group: This bulky, lipophilic substituent can increase the compound's ability to cross cell membranes and can be crucial for establishing van der Waals interactions within the binding pockets of target proteins.

This guide will explore the synthesis and potential utility of this specific molecule, providing a foundation for its application in research and development.

Core Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. This data is essential for experimental design, reaction stoichiometry, and analytical characterization.

| Property | Value | Source(s) |

| Molecular Weight | 237.25 g/mol | [5][] |

| Molecular Formula | C₁₂H₁₃F₂N₃ | [5][][7] |

| CAS Number | 1365271-73-3 | [5][7] |

| IUPAC Name | 1-cyclohexyl-6,7-difluorobenzotriazole | [] |

| Synonyms | 1-Cyclohexyl-6,7-difluoro-1H-benzotriazole | [7] |

| Canonical SMILES | C1CCC(CC1)N2C3=C(C=CC(=C3F)F)N=N2 | [] |

| InChI Key | YUONRARSLNXSMC-UHFFFAOYSA-N | [][7] |

Synthesis and Mechanistic Considerations

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of 6,7-Difluoro-1H-benzotriazole

This step follows the classic diazotization reaction to form the triazole ring.[4]

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4,5-difluoro-1,2-phenylenediamine (1.0 eq) in glacial acetic acid. Cool the solution to 0-5 °C using an ice bath.

-

Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of water. Add this solution dropwise to the stirred reaction mixture, ensuring the temperature remains below 5 °C. The causality here is critical; slow addition and low temperature prevent the decomposition of the unstable diazonium salt intermediate and minimize side reactions.

-

Reaction Monitoring: Stir the mixture at 0-5 °C for 1-2 hours after the addition is complete. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into a beaker of crushed ice and water. The product should precipitate out of the solution.

-

Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry under vacuum. The crude 6,7-difluoro-1H-benzotriazole can be recrystallized from an appropriate solvent system (e.g., ethanol/water) if necessary.

Step 2: Synthesis of this compound

This is a standard N-alkylation reaction. The choice of a polar aprotic solvent (DMF) facilitates the SN2 reaction, while a mild base (K₂CO₃) is sufficient to deprotonate the benzotriazole.

-

Reaction Setup: To a solution of 6,7-difluoro-1H-benzotriazole (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq).

-

Alkylation: Add cyclohexyl bromide (1.2 eq) to the suspension and heat the mixture to 60-80 °C.

-

Reaction Monitoring: Stir the reaction at this temperature for 4-6 hours, monitoring its completion by TLC. The formation of two regioisomers (N1 and N2 substitution) is possible, although N1-alkylation is generally favored.

-

Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product should be purified by column chromatography on silica gel to isolate the desired 1-cyclohexyl isomer.

Analytical Characterization and Validation

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques must be employed. This serves as a self-validating system for the protocol.

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent molecular ion peak [M+H]⁺ at approximately m/z 238.12, confirming the correct molecular weight.

-

¹H NMR: The spectrum should display characteristic signals for the cyclohexyl protons (a series of multiplets in the δ 1.2-4.5 ppm range) and the aromatic protons on the difluorobenzotriazole ring (in the δ 7.0-8.0 ppm range), likely showing complex splitting due to fluorine coupling.

-

¹⁹F NMR: This is a critical technique to confirm the fluorine substitution. It should show two distinct signals for the two non-equivalent fluorine atoms, with characteristic fluorine-fluorine and fluorine-proton coupling constants.

-

¹³C NMR: The spectrum will confirm the presence of 12 carbon atoms, with distinct signals for the cyclohexyl and aromatic carbons.

Potential Applications in Drug Development

The unique combination of a benzotriazole core, difluoro substituents, and a cyclohexyl group makes this molecule a compelling candidate for several areas of drug discovery.

Caption: Logical relationships between structural features and potential applications.

-

Kinase Inhibitors: Many successful kinase inhibitors utilize fluorinated aromatic rings to enhance binding affinity with the target protein. 4,5,6,7-tetrabromo-1H-benzotriazole (TBBt) is a known inhibitor of protein kinase 2 (CK2), highlighting the potential of the benzotriazole scaffold in this area.[2] The difluoro pattern of the title compound could be exploited to develop selective inhibitors for various kinases implicated in cancer.[3]

-

Antimicrobial and Antifungal Agents: The benzotriazole nucleus itself possesses antibacterial properties.[2] The increased lipophilicity from the cyclohexyl group could enhance the compound's ability to penetrate bacterial or fungal cell walls, potentially leading to potent antimicrobial activity.[1][3]

-

Antiviral Research: Benzotriazole derivatives have been explored for their antiviral activities. The specific substitutions on this compound could be fine-tuned to target viral enzymes or replication processes.

Safety and Handling

While specific toxicity data for this compound is not available, standard laboratory precautions for handling novel chemical entities should be strictly followed.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place away from incompatible materials.

Conclusion

This compound is a strategically designed molecule that holds considerable promise as a scaffold or intermediate in drug discovery and materials science. Its synthesis is achievable through established chemical transformations, and its structure offers a unique combination of metabolic stability, lipophilicity, and a bioactive core. This guide provides the foundational knowledge for researchers to synthesize, characterize, and explore the potential of this compound in developing next-generation therapeutic agents.

References

-

Arctom Scientific. CAS NO. 1365271-73-3 | this compound. [Link]

-

Autech Scientific. CAS 1365271-73-3 this compound. [Link]

-

ResearchGate. An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. [Link]

-

Organic Chemistry Portal. Benzotriazole synthesis. [Link]

-

PubChem, National Institutes of Health. 1H-Benzotriazole. [Link]

-

Di Santo, R. (2020). Benzotriazole: An overview on its versatile biological behavior. PMC, PubMed Central. [Link]

-

PubChem, National Institutes of Health. 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid. [Link]

- Google Patents. CN105237488A - Synthesis method of benzotriazole.

-

GSC Online Press. Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. [Link]

-

International Invention of Scientific Journal. Synthesis of Benzotriazole Derivatives. [Link]

-

Journal of Chemical and Pharmaceutical Research. Benzotriazole in medicinal chemistry: An overview. [Link]

Sources

- 1. ijrrjournal.com [ijrrjournal.com]

- 2. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 3. gsconlinepress.com [gsconlinepress.com]

- 4. jocpr.com [jocpr.com]

- 5. arctomsci.com [arctomsci.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. Benzotriazole synthesis [organic-chemistry.org]

A Comprehensive Guide to the Physicochemical Characterization of 1-Cyclohexyl-6,7-difluoro-1,2,3-benzotriazole

An in-depth technical guide on the physical properties of 1-Cyclohexyl-6,7-difluoro-1,2,3-benzotriazole.

Audience: Researchers, scientists, and drug development professionals.

Foreword: The Rationale for Rigorous Characterization

In the realm of medicinal chemistry, the journey from a promising molecular entity to a viable drug candidate is paved with rigorous scientific investigation. The compound this compound represents a molecule of significant interest, strategically designed to leverage the advantageous properties of its constituent moieties. The benzotriazole core is a well-established pharmacophore present in numerous clinically used drugs.[1] The addition of a cyclohexyl group can enhance lipophilicity, potentially improving membrane permeability and oral bioavailability, while the difluoro substitution on the benzene ring is a classic strategy to modulate metabolic stability and receptor binding affinity.

However, before any meaningful biological evaluation can be undertaken, a comprehensive understanding of the compound's fundamental physical properties is paramount. These properties govern everything from its solubility and absorption to its solid-state stability and formulation potential. This guide provides a detailed, technically-grounded framework for the thorough physicochemical characterization of this compound, emphasizing not just the "what" but the "why" behind each experimental choice.

Molecular Identity and Core Attributes

The first step in any analytical endeavor is the unambiguous confirmation of the molecule's identity and basic properties.

Structural and Molecular Formula

The compound is identified by the Chemical Abstracts Service (CAS) number 1365271-73-3.[2][3][4][5][] Its core structure consists of a benzotriazole ring system with a cyclohexyl group attached to one of the nitrogen atoms and two fluorine atoms substituted on the benzene ring.

Caption: Chemical structure of this compound.

Fundamental Physicochemical Data

The following table summarizes the known and currently unavailable physical properties. The absence of experimental data in publicly accessible literature underscores the novelty of this compound and the necessity for the empirical studies detailed in this guide.

| Property | Value | Data Source |

| Molecular Formula | C₁₂H₁₃F₂N₃ | Chemical Supplier Data[2][3][5] |

| Molecular Weight | 237.25 g/mol | Chemical Supplier Data[2][3] |

| Melting Point | Not available | Requires experimental determination |

| Boiling Point | Not available | Requires experimental determination[3] |

| Aqueous Solubility | Not available | Requires experimental determination |

| LogP (Lipophilicity) | Not available | Requires experimental determination |

Experimental Protocols for Core Physical Properties

The following sections detail the gold-standard methodologies for determining the essential physical properties of a novel, crystalline organic solid like this compound.

Melting Point: A Sentinel of Purity

Expertise & Experience: The melting point is more than a mere physical constant; it is a critical first indicator of a compound's purity. A sharp, well-defined melting range is characteristic of a pure substance. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range. For a drug development candidate, establishing a consistent melting point is a fundamental quality control parameter.

Protocol: Capillary Melting Point Determination

This method is chosen for its high accuracy, small sample requirement, and reproducibility.

-

Sample Preparation: Finely powder a small amount of the crystalline sample. Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Instrumentation: Place the capillary tube into a calibrated digital melting point apparatus.

-

Heating Ramp: Initiate a rapid heating phase to bring the temperature to approximately 15-20 °C below the expected melting point.

-

Fine Measurement: Reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample and the thermometer.

-

Data Recording: Record the temperature at which the first drop of liquid is observed (the onset of melting) and the temperature at which the last solid crystal melts (the clear point). The range between these two temperatures is the melting range.

Caption: Standard workflow for capillary melting point determination.

Solubility Profile: The Key to Bioavailability

Expertise & Experience: Poor aqueous solubility is a primary cause of failure for many promising drug candidates. A molecule cannot be absorbed and distributed to its target site if it does not first dissolve in the relevant biological fluids. Therefore, determining solubility in a range of physiologically relevant media is a non-negotiable step.

Protocol: Equilibrium Shake-Flask Solubility (Gold Standard)

This method is universally recognized for its reliability as it measures solubility at thermodynamic equilibrium.

-

Solvent Selection: Prepare a panel of solvents including, at a minimum: deionized water, 0.1 M HCl (to simulate gastric fluid), and phosphate-buffered saline (PBS) at pH 7.4 (to simulate intestinal fluid and blood).

-

Sample Preparation: Add an excess amount of the solid compound to a known volume of each solvent in separate, sealed vials. The excess solid is crucial to ensure a saturated solution is formed.

-

Equilibration: Agitate the vials at a constant, controlled temperature (typically 25 °C for formulation and 37 °C for physiological relevance) for a period sufficient to reach equilibrium (usually 24-48 hours).

-

Phase Separation: After equilibration, separate the undissolved solid from the solution. This is best achieved by centrifugation followed by filtration of the supernatant through a 0.45 µm filter to remove any remaining particulates.

-

Quantification: Accurately dilute an aliquot of the clear, saturated filtrate and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Trustworthiness: This protocol is self-validating because the continued presence of solid material at the end of the experiment confirms that the solution is indeed saturated, ensuring the measured concentration represents the true equilibrium solubility.

Advanced Characterization for Pharmaceutical Development

Beyond the fundamental properties, a deeper characterization is required to predict the compound's behavior as a potential drug.

Lipophilicity (LogP): Predicting ADME Properties

Expertise & Experience: The n-octanol/water partition coefficient (LogP) is a cornerstone descriptor in medicinal chemistry. It quantifies a compound's lipophilicity ("greasiness") and is a powerful predictor of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. A LogP value in the range of 1-3 is often considered optimal for oral drug candidates.

Protocol: Shake-Flask Method for LogP Determination

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium between the two phases.

-

Partitioning: Dissolve a precisely weighed amount of the compound in the aqueous phase. Add an equal volume of the pre-saturated n-octanol.

-

Equilibration: Vigorously shake the mixture for a set period (e.g., 1 hour) to allow the compound to partition between the two phases, then allow the layers to separate completely.

-

Quantification: Carefully sample both the aqueous and n-octanol layers. Determine the concentration of the compound in each phase using an appropriate analytical technique (e.g., HPLC-UV).

-

Calculation: The LogP is calculated as: LogP = log₁₀ ([Concentration in Octanol] / [Concentration in Water]).

Caption: The central role of LogP in influencing key ADME properties.

Spectroscopic Confirmation

A full suite of spectroscopic analyses is required to confirm the structure definitively and to establish a reference "fingerprint" for future quality control.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR will confirm the carbon-hydrogen framework. Crucially, ¹⁹F NMR will provide unambiguous evidence for the presence and chemical environment of the fluorine atoms.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide a highly accurate mass measurement, confirming the elemental composition (C₁₂H₁₃F₂N₃).

-

Infrared (IR) Spectroscopy: Will identify characteristic vibrations of functional groups, such as C-F bonds and the aromatic system.

Conclusion

While the specific physical properties of this compound are not yet reported in the public domain, this guide provides a robust, authoritative framework for their determination. The protocols described herein represent the industry-standard methodologies required to build a comprehensive physicochemical profile. This foundational data package is the essential first step in the data-driven decision-making process that underpins modern drug discovery and development, enabling a clear path forward for the evaluation of this promising molecule.

References

-

ResearchGate. (n.d.). Physico-chemical Properties of Benzotriazole derivatives. Available at: [Link]

-

Chemistry LibreTexts. (2021). LAB 1- ASSESSMENT OF PHYSICAL PROPERTIES OF ORGANIC COMPOUNDS. Available at: [https://chem.libretexts.org/Ancillary_Materials/Laboratory_Experiments/Wet_Lab_Experiments/Organic_Chemistry_Labs/Lab_1- ASSESSMENT_OF_PHYSICAL_PROPERTIES_OF_ORGANIC_COMPOUNDS]([Link] ASSESSMENT_OF_PHYSICAL_PROPERTIES_OF_ORGANIC_COMPOUNDS)

-

PubChem. (n.d.). 1H-Benzotriazole. Available at: [Link]

-

Journal for Research in Applied Sciences and Biotechnology. (2021). Investigating the Antimicrobial Activity of Derivatives of Benzotriazole. Available at: [Link]

-

Amherst College. (n.d.). Experiment 1 — Properties of Organic Compounds. Available at: [Link]

Sources

Introduction: The Significance of Solubility in Drug Development

An In-Depth Technical Guide to the Solubility Profile of 1-Cyclohexyl-6,7-difluoro-1,2,3-benzotriazole

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and determine the solubility of this compound. Given the novelty of this compound, this document focuses on the foundational principles and detailed methodologies for establishing its solubility profile, a critical parameter in drug discovery and development.

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a cornerstone of pharmaceutical sciences. For a drug candidate like this compound, poor aqueous solubility can create significant hurdles, leading to unpredictable in vitro results, diminished in vivo bioavailability, and challenges in formulation development.[1][2] A thorough understanding of a compound's solubility is therefore not just a matter of characterization but a critical step in risk mitigation and guiding lead optimization.[2][3]

This guide will delve into the two primary types of solubility measurements pertinent to drug discovery: kinetic and thermodynamic solubility. While kinetic solubility provides a high-throughput assessment suitable for early-stage screening, thermodynamic solubility represents the true equilibrium state and is vital for later-stage development and formulation.[1][3][4]

Physicochemical Properties of this compound

A foundational understanding of the molecule's physical and chemical characteristics is essential before embarking on solubility studies.

| Property | Value | Source |

| CAS Number | 1365271-73-3 | [5][6][7] |

| Molecular Formula | C₁₂H₁₃F₂N₃ | [5][] |

| Molecular Weight | 237.25 g/mol | [5][] |

| Structure | A benzotriazole core with a cyclohexyl group at the 1-position and difluoro substitutions at the 6 and 7-positions. |

The presence of the cyclohexyl group imparts significant lipophilicity, while the difluoro substitutions on the benzene ring can influence electronic properties and crystal packing. The benzotriazole moiety itself is a weak acid.[9] These structural features suggest that the solubility of this compound will be influenced by the choice of solvent, pH, and temperature.[3][10]

Understanding and Measuring Solubility: A Methodological Deep Dive

The choice of solubility assay depends on the stage of drug discovery. Early stages often prioritize speed and throughput (kinetic solubility), while later stages demand accuracy and a true measure of the equilibrium state (thermodynamic solubility).[1][3]

Kinetic Solubility: High-Throughput Assessment

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly added from a concentrated DMSO stock to an aqueous buffer.[1][11] This method is prone to supersaturation, where the measured solubility can be higher than the true thermodynamic solubility.[12] However, its speed makes it invaluable for screening large numbers of compounds.[3][11]

Caption: Workflow for Kinetic Solubility Determination.

This protocol is adapted from standard high-throughput screening methodologies.[3][13]

-

Stock Solution Preparation: Prepare a 20 mM stock solution of this compound in 100% DMSO.[11]

-

Plate Setup: Dispense 5 µL of the DMSO stock solution into the wells of a clear-bottom 96-well microtiter plate.[13]

-

Buffer Addition: Add 245 µL of phosphate-buffered saline (PBS) at pH 7.4 to each well. This results in a final DMSO concentration of 2%.

-

Mixing and Incubation: Thoroughly mix the contents by shaking for 2 hours at 25°C.[1]

-

Measurement: Measure the light scattering of the solutions in each well using a nephelometer. The intensity of scattered light is proportional to the amount of precipitated compound.[1][13]

-

Data Analysis: The kinetic solubility is determined by identifying the concentration at which a significant increase in light scattering is observed compared to controls.

Thermodynamic Solubility: The Gold Standard

Thermodynamic, or equilibrium, solubility is the maximum concentration of a substance that can dissolve in a solvent at equilibrium.[2][14] The shake-flask method is the most reliable technique for determining this value.[15][16]

Caption: Workflow for Thermodynamic Solubility Determination.

This protocol outlines the steps for determining the equilibrium solubility of the title compound.[14][15][17]

-

Preparation: Accurately weigh approximately 1-2 mg of solid this compound into a glass vial.[14]

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent (e.g., water, PBS pH 7.4, or various organic solvents) to the vial.[14] Ensure that excess solid remains undissolved.

-

Equilibration: Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for at least 24 hours to ensure equilibrium is reached.[14][16]

-

Phase Separation: After incubation, allow the vials to stand to let undissolved solids settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any remaining solid particles.[17]

-

Quantification: Dilute the filtrate with an appropriate solvent and analyze the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method against a standard curve.[2][4][17]

-

Reporting: The result is reported as µg/mL or µM.

Factors Influencing the Solubility of this compound

Several factors can significantly impact the solubility of a compound.[3] For this specific molecule, the following should be considered:

-

pH: Benzotriazoles are weak acids.[9] Therefore, the solubility of this compound is expected to be pH-dependent, with increased solubility in basic conditions due to deprotonation.[10][18] It is crucial to measure solubility at different pH values relevant to physiological conditions (e.g., pH 1.2, 4.5, and 6.8).

-

Temperature: Solubility is generally temperature-dependent. For most solids, solubility increases with temperature.[10][19] This relationship should be characterized, especially if the intended application involves temperature variations.

-

Co-solvents: The addition of water-miscible organic solvents (co-solvents) like ethanol or PEG 400 can significantly enhance the solubility of poorly soluble compounds.[10] Investigating the effect of co-solvents is essential for developing liquid formulations.

-

Crystal Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities.[15] It is important to characterize the solid form used in solubility experiments to ensure reproducibility.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear and structured format. Below is a template table for reporting the thermodynamic solubility of this compound in various media.

| Solvent/Medium | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | Method |

| Deionized Water | ~7 | 25 | Experimental Value | Calculated Value | Shake-Flask |

| PBS | 7.4 | 25 | Experimental Value | Calculated Value | Shake-Flask |

| Simulated Gastric Fluid (SGF) | 1.2 | 37 | Experimental Value | Calculated Value | Shake-Flask |

| Simulated Intestinal Fluid (SIF) | 6.8 | 37 | Experimental Value | Calculated Value | Shake-Flask |

| Ethanol | N/A | 25 | Experimental Value | Calculated Value | Shake-Flask |

| DMSO | N/A | 25 | Experimental Value | Calculated Value | Shake-Flask |

Conclusion

While specific solubility data for this compound is not yet publicly available, this guide provides the necessary scientific framework and detailed experimental protocols for its determination. By systematically applying the kinetic and thermodynamic solubility assays described herein and considering the key influencing factors, researchers can generate a robust and reliable solubility profile. This data is indispensable for advancing this compound through the drug discovery and development pipeline, enabling informed decisions on formulation strategies and predicting its in vivo behavior.

References

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

-

protocols.io. (2025). In-vitro Thermodynamic Solubility. Retrieved from [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

Di, L., & Kerns, E. H. (2006). In vitro solubility assays in drug discovery. PubMed. Retrieved from [Link]

-

Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

Jouyban, A. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

-

Castro-Jiménez, J., et al. (2005). Temperature and pH effects on plant uptake of benzotriazoles by sunflowers in hydroponic culture. PubMed. Retrieved from [Link]

-

Bergström, C. A. S., et al. (2003). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]

-

Singh, S., & Sahu, V. K. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

-

de Campos, D. R., et al. (2019). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. SciELO. Retrieved from [Link]

-

Mirarco, A., et al. (2018). First-principles Insight into the PH-dependency of the Corrosion Inhibition Ability of Benzotriazole and 1,2,4-Triazole for Copper in Chemical Mechanical Polishing Slurry. ResearchGate. Retrieved from [Link]

-

RIVM. (2023). Environmental risk limits for benzotriazoles. Retrieved from [Link]

-

Mirarco, A., et al. (2018). Effect of the pH in the Growth of Benzotriazole Model Layers at Realistic Environmental Conditions. ResearchGate. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzotriazole. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1H-Benzotriazole. PubChem Compound Database. Retrieved from [Link]

-

Roman, G., et al. (2016). Benzotriazole: An overview on its versatile biological behavior. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid. PubChem Compound Database. Retrieved from [Link]

-

Sharma, D., et al. (2019). An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

-

Bashir, H., et al. (2021). Synthesis of benzotriazole derivatives. Asian Journal of Research in Chemistry and Pharmaceutical Sciences. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzotriazole synthesis. Retrieved from [Link]

-

GSC Online Press. (n.d.). Review on synthetic study of benzotriazole. Retrieved from [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. evotec.com [evotec.com]

- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. 1365271-73-3|this compound|BLD Pharm [bldpharm.com]

- 7. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 9. 1H-Benzotriazole | C6H5N3 | CID 7220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 12. pharmatutor.org [pharmatutor.org]

- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 14. In-vitro Thermodynamic Solubility [protocols.io]

- 15. researchgate.net [researchgate.net]

- 16. lup.lub.lu.se [lup.lub.lu.se]

- 17. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 18. researchgate.net [researchgate.net]

- 19. Temperature and pH effects on plant uptake of benzotriazoles by sunflowers in hydroponic culture - PubMed [pubmed.ncbi.nlm.nih.gov]

A Spectroscopic Guide to 1-Cyclohexyl-6,7-difluoro-1,2,3-benzotriazole: Structure Elucidation for Drug Discovery

Introduction: The Significance of Fluorinated Benzotriazoles in Medicinal Chemistry

In the landscape of modern drug discovery, halogenated heterocyclic scaffolds are of paramount importance. Among these, fluorinated benzotriazoles have emerged as privileged structures due to their unique physicochemical properties that can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. 1-Cyclohexyl-6,7-difluoro-1,2,3-benzotriazole, a molecule combining these key features, represents a valuable building block for the synthesis of novel therapeutics. Its structural integrity is the foundation of its function, and thus, unambiguous characterization is a critical first step in its application.

This technical guide provides an in-depth analysis of the spectral data of this compound, offering a comprehensive resource for its identification and characterization. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by the foundational principles of each technique. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural elucidation of this and similar heterocyclic compounds.

Molecular Structure and Isomerism

This compound is an N-substituted benzotriazole. A crucial aspect of the chemistry of N-substituted benzotriazoles is the potential for isomerism. Substitution can occur at either the N1 or N2 position of the triazole ring. For many N-substituted benzotriazoles, the 1-substituted isomer is the thermodynamically more stable product.[1] In the crystalline phase, they often exist solely as the 1-substituted form, while in solution, an equilibrium between the 1- and 2-isomers may be observed.[1] This guide will focus on the characterization of the 1-cyclohexyl isomer.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Experimental Protocol: NMR Sample Preparation

A standardized protocol ensures reproducibility and high-quality data.

-

Sample Weighing: Accurately weigh 5-10 mg of the compound.

-

Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts.[2][3]

-

Homogenization: Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.

-

Filtration: Filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Analysis: Acquire the spectra on a spectrometer operating at a field strength of 400 MHz or higher for optimal resolution.

Caption: Standard workflow for NMR analysis.

¹H NMR Spectral Data (Predicted)

The ¹H NMR spectrum is predicted to show distinct signals for the cyclohexyl and the aromatic protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| H-4, H-5 (Aromatic) | 7.20 - 7.50 | m | - | 2H |

| H-1' (Cyclohexyl-CH) | 4.50 - 4.80 | m | - | 1H |

| H-2', H-6' (eq) | 2.00 - 2.20 | m | - | 2H |

| H-2', H-6' (ax) | 1.80 - 2.00 | m | - | 2H |

| H-3', H-4', H-5' | 1.20 - 1.90 | m | - | 6H |

Expert Insights on ¹H NMR:

-

Aromatic Region: The two aromatic protons on the difluorobenzotriazole ring will likely appear as a complex multiplet due to proton-proton and proton-fluorine couplings.

-

Cyclohexyl Methine Proton (H-1'): The proton on the carbon directly attached to the nitrogen (H-1') is expected to be the most downfield of the aliphatic signals due to the deshielding effect of the nitrogen atom.

-

Cyclohexyl Methylene Protons: The remaining cyclohexyl protons will appear as a series of overlapping multiplets in the upfield region. The axial and equatorial protons on the same carbon are diastereotopic and will have different chemical shifts.

¹³C NMR Spectral Data (Predicted)

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-7a (C-N=N) | 140.0 - 145.0 |

| C-3a (C-N) | 130.0 - 135.0 |

| C-6, C-7 (C-F) | 145.0 - 155.0 (d, ¹JCF ≈ 240-260 Hz) |

| C-4, C-5 (Ar-CH) | 110.0 - 120.0 |

| C-1' (Cyclohexyl-CH-N) | 60.0 - 65.0 |

| C-2', C-6' (Cyclohexyl) | 30.0 - 35.0 |

| C-3', C-5' (Cyclohexyl) | 25.0 - 30.0 |

| C-4' (Cyclohexyl) | 24.0 - 28.0 |

Expert Insights on ¹³C NMR:

-

Carbon-Fluorine Coupling: The carbons directly bonded to fluorine (C-6 and C-7) will appear as doublets with large one-bond coupling constants (¹JCF). Smaller two- and three-bond couplings (²JCF, ³JCF) may also be observed for the other aromatic carbons.

-

Quaternary Carbons: The carbons of the triazole ring fused to the benzene ring (C-3a and C-7a) will appear as low-intensity signals in the downfield region.

¹⁹F NMR Spectral Data (Predicted)

¹⁹F NMR is a powerful tool for characterizing fluorinated compounds.

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm, relative to CFCl₃) |

| F-6, F-7 | -130 to -145 |

Expert Insights on ¹⁹F NMR:

-

The two fluorine atoms are chemically equivalent due to symmetry and are expected to give a single signal. However, depending on the rotational barrier around the N-cyclohexyl bond, they could potentially become inequivalent at low temperatures.

-

The chemical shift is sensitive to the electronic environment.

2D NMR for Unambiguous Assignments

To confirm the assignments, 2D NMR experiments are indispensable.

-

COSY (Correlation Spectroscopy): Will reveal proton-proton coupling networks, confirming the connectivity within the cyclohexyl ring and the aromatic system.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon, definitively linking the ¹H and ¹³C assignments.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is crucial for assigning quaternary carbons and confirming the attachment of the cyclohexyl ring to the N1 position of the benzotriazole.

Caption: Relationship between 2D NMR experiments for structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Experimental Protocol: KBr Pellet Method

-

Sample Preparation: Grind 1-2 mg of the compound with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogenous powder is obtained.[4]

-

Pellet Formation: Transfer the powder to a die and press it under high pressure (8-10 tons) to form a thin, transparent pellet.[5]

-

Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3050 - 3150 | Aromatic C-H stretch | Medium |

| 2850 - 2950 | Aliphatic C-H stretch (cyclohexyl) | Strong |

| 1600 - 1650 | C=C aromatic ring stretch | Medium |

| 1450 - 1550 | Aromatic ring vibrations | Medium-Strong |

| 1440 - 1470 | CH₂ scissoring (cyclohexyl) | Medium |

| 1200 - 1300 | C-N stretch | Medium |

| 1100 - 1200 | C-F stretch | Strong |

| 900 - 1000 | N-N stretch of the triazole ring | Medium |

| 700 - 850 | C-H out-of-plane bending (aromatic) | Strong |

Expert Insights on IR:

-

The absence of a broad N-H stretching band around 3200-3400 cm⁻¹ is a key indicator of N-substitution on the benzotriazole ring.[6]

-

The strong C-F stretching absorption is a characteristic feature of fluorinated aromatic compounds.

-

The complex pattern of bands in the fingerprint region (below 1500 cm⁻¹) is unique to the molecule and can be used for identification by comparison with a reference spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity. Electron Ionization (EI) is a common technique for volatile, thermally stable compounds.

Experimental Protocol: Electron Ionization (EI-MS)

-

Sample Introduction: The sample is introduced into the ion source, where it is vaporized.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺•).[7]

-

Fragmentation: The excess energy imparted during ionization leads to the fragmentation of the molecular ion into smaller charged fragments.

-

Analysis: The ions are separated based on their mass-to-charge ratio (m/z) and detected.

Predicted Mass Spectrum and Fragmentation

Molecular Ion (M⁺•): The molecular weight of C₁₂H₁₃F₂N₃ is 237.11 g/mol . The molecular ion peak is expected at m/z = 237.

Key Fragmentation Pathways:

A primary fragmentation pathway for N-substituted benzotriazoles involves the loss of a nitrogen molecule (N₂), which has a mass of 28 Da.[8] Another common fragmentation for N-cyclohexyl compounds is the loss of the cyclohexyl radical or cyclohexene.

-

Loss of N₂: m/z 237 → m/z 209 (C₁₂H₁₃F₂N⁺•)

-

Loss of Cyclohexene (C₆H₁₀): m/z 237 → m/z 155 (C₆H₃F₂N₃⁺•)

-

Loss of Cyclohexyl radical (C₆H₁₁•): m/z 237 → m/z 154 (C₆H₂F₂N₃⁺)

-

Cyclohexyl Cation: A peak at m/z 83 (C₆H₁₁⁺) corresponding to the cyclohexyl cation is also likely.

Caption: Predicted major fragmentation pathways in EI-MS.

Conclusion: A Holistic Approach to Structural Verification

The comprehensive spectroscopic analysis of this compound requires the synergistic use of NMR, IR, and MS. While direct experimental data is not widely published, a robust and reliable characterization can be achieved by leveraging data from analogous structures and a strong understanding of spectroscopic principles. The predicted data and interpretations within this guide provide a solid framework for researchers to confidently identify and characterize this important heterocyclic building block, ensuring its quality and suitability for applications in drug discovery and development. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating system for unambiguous molecular identification.

References

- Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments? [Online Forum Post].

- Laszlo, P. (1967). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Progress in Nuclear Magnetic Resonance Spectroscopy, 3, 231-402.

- Maquestiau, A., Van Haverbeke, Y., Flammang, R., & Elguero, J. (1976). Mass spectra of benzotriazoles. Correlation with thermolytic and photolytic fragmentations. Organic Mass Spectrometry, 11(7), 706-715.

- Yavari, I., & Asghari, S. (2003). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Journal of the Chinese Chemical Society, 50(5), 1071-1076.

- T. Iwaoka, S. Kondo, T. Nishioka, T. Tomita, Solvent Effects on the Chemical Shifts in NMR-Spectroscopy. II. Solutions of Succinic Anhydride, Canadian Journal of Chemistry, 45(16), 1829-1835 (1967).

- Katritzky, A. R., Rachwal, S., & Caster, K. C. (1987). The chemistry of N-substituted benzotriazoles. Part 7. The isomeric composition and mechanism of interconversion of some N-(aminomethyl)benzotriazole derivatives. Journal of the Chemical Society, Perkin Transactions 1, 781-786.

-

Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]

-

Kintek. (2026). What Is The Step-By-Step Procedure For Making A Kbr Pellet For Ftir?[Link]

-

Wikipedia. (2023). Two-dimensional nuclear magnetic resonance spectroscopy. [Link]

-

Shimadzu. (n.d.). KBr Pellet Method. [Link]

- Singh, P. P., & Srivastava, S. K. (2014). One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag.

- Al-Smadi, M., & Al-Momani, W. (2008). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Journal of Molecular Structure: THEOCHEM, 866(1-3), 56-66.

-

ResearchGate. (n.d.). FTIR spectrum of benzotriazole. [Link]

- Naidu, M. S. R., & Reddy, C. D. (1984). Synthesis, infrared and mass spectral studies of substituted 2-cyclohexyl-2,3-dihydro-1h-1,3,2-benzodiazaphosphole 2-oxides. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(4), 637-642.

- Elguero, J., et al. (2017). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Molecules, 22(11), 1957.

- Dib, H. H., et al. (2013). The Photochemistry of Benzotriazole Derivatives. Part 2: Photolysis of 1-Substituted Benzotriazole Arylhydrazones: New Route to Phenanthridin-6-yl-2-phenyldiazines. Molecules, 18(5), 5791-5803.

-

University of Colorado Boulder. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

-

Claramunt, R. M., et al. (2007). 1 H and 13 C NMR spectra signals of 1 in DMSO-d 6 , showing the... ResearchGate. [Link]

-

Forkey, D. M., & Carpenter, W. R. (1971). Mass Spectrometry of Heterocyclic Compounds. DTIC. [Link]

-

ResearchGate. (n.d.). Infrared spectrum of the benzotriazole powder. [Link]

-

ChemRxiv. (2022). QM Assisted ML for 19F NMR Chemical Shift Prediction. [Link]

- Felipe, A., et al. (2022).

-

The Royal Society of Chemistry. (2013). Supporting Information for: Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System. [Link]

-

SpectraBase. (n.d.). N-cyclohexyl-piperonylamine - Optional[13C NMR] - Chemical Shifts. [Link]

-

UC Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. [Link]

-